2-(Perfluorodecyl)ethanol

Catalog No.
S773546
CAS No.
865-86-1
M.F
C12H5F21O
M. Wt
564.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Perfluorodecyl)ethanol

CAS Number

865-86-1

Product Name

2-(Perfluorodecyl)ethanol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol

Molecular Formula

C12H5F21O

Molecular Weight

564.13 g/mol

InChI

InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2

InChI Key

FLXYIZWPNQYPIT-UHFFFAOYSA-N

SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanol; 1,1,2,2-Tetrahydrohenicosafluorododecanol; 1,1,2,2-Tetrahydroperfluorododecanol; 10:2 FTOH; 10:2 Fluorotelomer Alcohol; 1H,1H,2H,2H-Perfluorododecanol; 2-(Perfluorodecyl)et

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Potential Applications:

-(Perfluorodecyl)ethanol (2-F10-EtOH) is a type of fluorinated alcohol, belonging to the class of per- and polyfluoroalkyl substances (PFAS). While its specific research applications are still relatively limited, its unique properties have generated interest in exploring its potential use in various scientific fields:

  • Material Science: Due to its water and oil repellency, 2-F10-EtOH is being investigated for its potential use in developing hydrophobic coatings and lubricants. [Source: "Quantitative Analysis of Two Perfluorooctane Sulfonamides (FOSEs) and Four Fluorotelomer Alcohols (FTOHs) in Textiles using LC/MS" by Shimadzu, ]
  • Biomedical Research: 2-F10-EtOH's ability to interact with biological membranes has led to preliminary research exploring its potential use in drug delivery systems and biomedical imaging. However, more research is needed to understand its safety and efficacy in these applications.

Research on Properties:

  • Environmental fate and transport: Understanding how 2-F10-EtOH behaves in the environment is crucial for assessing its potential risks and developing strategies for its management. Research suggests that it may be persistent in the environment due to its strong carbon-fluorine bonds. [Source: "Overview of PFAS Uses" by NORMAN Suspect List Exchange, ]

2-(Perfluorodecyl)ethanol is a fluorinated alcohol with the molecular formula C₁₂H₅F₂₁O. This compound features a long perfluorinated carbon chain, which imparts unique properties such as hydrophobicity and lipophobicity. Its structure consists of a two-carbon ethyl group attached to a perfluorodecyl group, making it an interesting candidate for various industrial and research applications. The presence of fluorine atoms enhances its thermal stability and chemical resistance, which are advantageous in many settings.

  • Limited Data: Extensive data on the specific hazards of 2-(perfluorodecyl)ethanol is limited. However, some general concerns for perfluorinated compounds apply:
    • Potential Toxicity: Perfluorinated alkyl substances (PFAS), including some FTOHs, have been linked to potential health effects like developmental problems, immune system suppression, and certain cancers []. However, the specific toxicity of 2-(perfluorodecyl)ethanol needs further investigation.
    • Environmental Persistence: PFAS are known to be persistent in the environment, raising concerns about their long-term impact.

Safety Precautions:

  • Due to limited data, handle with care and wear appropriate personal protective equipment (PPE) when working with 2-(perfluorodecyl)ethanol.
  • Follow general laboratory safety protocols for handling potentially hazardous chemicals.

The chemical behavior of 2-(Perfluorodecyl)ethanol is largely influenced by its fluorinated structure. It can undergo typical alcohol reactions, such as:

  • Esterification: Reacting with acids to form esters, which can be used in various applications including surfactants.
  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes.

These reactions are significant in developing derivatives that may have enhanced properties or functionalities.

Research on the biological activity of 2-(Perfluorodecyl)ethanol indicates potential toxicity and environmental persistence. Studies have shown that perfluoroalkyl substances (PFAS), including those with long carbon chains like 2-(Perfluorodecyl)ethanol, may disrupt endocrine functions and exhibit bioaccumulation in living organisms. The compound's hydrophobic character can lead to accumulation in biological tissues, raising concerns about its long-term effects on health and the environment .

Synthesis of 2-(Perfluorodecyl)ethanol typically involves:

  • Fluorination of Alcohols: The introduction of fluorine atoms into hydrocarbons can be achieved through radical reactions or using fluorinating agents.
  • Radical Reactions: The synthesis may involve radical intermediates generated from perfluorinated compounds reacting with alcohols .
  • Direct Alkylation: Perfluoroalkyl iodides or bromides can be reacted with suitable nucleophiles to yield the desired alcohol.

These methods allow for the controlled introduction of fluorinated groups while maintaining the integrity of the alcohol functional group.

2-(Perfluorodecyl)ethanol finds applications in various fields:

  • Surfactants: Due to its unique surface-active properties, it is used in formulations requiring low surface tension.
  • Coatings: Its hydrophobic nature makes it suitable for protective coatings that repel water and oils.
  • Pharmaceuticals: The compound's unique properties may also allow for specific drug delivery systems or formulations.

These applications leverage the compound's distinct characteristics imparted by its fluorinated structure.

Interaction studies involving 2-(Perfluorodecyl)ethanol focus on its behavior with biological membranes and other chemical species. Research indicates that:

  • It can disrupt lipid bilayers due to its amphiphilic nature, which may affect cellular functions.
  • Its interactions with proteins and enzymes are under investigation to understand potential impacts on biological pathways.

Understanding these interactions is crucial for assessing both its utility in applications and its environmental impact.

Several compounds share structural similarities with 2-(Perfluorodecyl)ethanol but differ in their functional groups or chain lengths. Notable examples include:

Compound NameChemical FormulaUnique Features
1-HexadecanolC₁₆H₃₄OLonger hydrocarbon chain; higher melting point
PerfluorohexaneC₆F₁₄Fully fluorinated; lacks hydroxyl group
1-OctadecanolC₁₈H₃₈OLonger chain; more hydrophobic
2-(Perfluorohexyl)ethanolC₈H₃F₁₃OShorter perfluoro chain; different surface activity

The uniqueness of 2-(Perfluorodecyl)ethanol lies in its specific balance between hydrophobicity and lipophobicity due to the combination of a medium-length hydrocarbon chain with a long perfluorinated tail, making it particularly effective in specialized applications where both properties are desirable.

XLogP3

7.1

UNII

A72U7Q973T

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

865-86-1

Wikipedia

2-(perfluorodecyl)ethanol

Use Classification

PFAS (n:2 fluorotelomer alcohols, n=5)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS

General Manufacturing Information

1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15

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